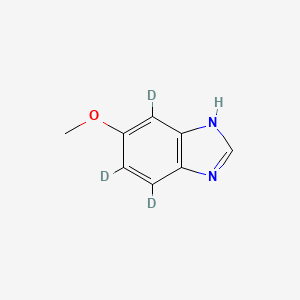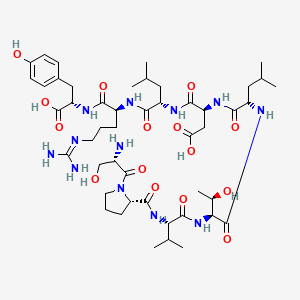
H-Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr-OH is a peptide composed of the amino acids serine, proline, valine, threonine, leucine, aspartic acid, leucine, arginine, and tyrosine. Peptides like this one play crucial roles in various biological processes, including signaling, structural functions, and enzymatic activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, liquid-phase peptide synthesis (LPPS) may be used for large-scale production, where the peptide is synthesized in solution rather than on a solid support.
Análisis De Reacciones Químicas
Types of Reactions
Peptides like H-Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr-OH can undergo various chemical reactions, including:
Oxidation: Involving the oxidation of amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction of disulfide bonds between cysteine residues.
Substitution: Substitution reactions can occur at specific amino acid residues, modifying the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution reagents: N-hydroxysuccinimide (NHS) esters for amine modification.
Major Products
The major products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.
Aplicaciones Científicas De Investigación
Peptides like H-Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr-OH have numerous applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and as models for studying peptide chemistry.
Biology: Serve as signaling molecules, hormones, and enzyme substrates.
Medicine: Investigated for therapeutic potential in treating diseases such as cancer, diabetes, and infectious diseases.
Industry: Utilized in the development of biomaterials, cosmetics, and food additives.
Mecanismo De Acción
The mechanism of action of peptides like H-Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr-OH involves their interaction with specific molecular targets, such as receptors, enzymes, or other proteins. These interactions can trigger signaling pathways, modulate enzyme activity, or alter cellular functions. The exact mechanism depends on the peptide’s sequence and structure, which determine its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys: A peptide with a similar sequence but different amino acid composition.
H-Tyr-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Ile-Aib-Leu-Asp-Lys-Ile-Ala-Gln: Another peptide with a different sequence but similar structural features.
Uniqueness
H-Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr-OH is unique due to its specific sequence of amino
Propiedades
Fórmula molecular |
C48H78N12O15 |
|---|---|
Peso molecular |
1063.2 g/mol |
Nombre IUPAC |
(3S)-3-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C48H78N12O15/c1-23(2)18-31(40(67)53-30(10-8-16-52-48(50)51)39(66)57-34(47(74)75)20-27-12-14-28(63)15-13-27)54-42(69)33(21-36(64)65)55-41(68)32(19-24(3)4)56-45(72)38(26(7)62)59-44(71)37(25(5)6)58-43(70)35-11-9-17-60(35)46(73)29(49)22-61/h12-15,23-26,29-35,37-38,61-63H,8-11,16-22,49H2,1-7H3,(H,53,67)(H,54,69)(H,55,68)(H,56,72)(H,57,66)(H,58,70)(H,59,71)(H,64,65)(H,74,75)(H4,50,51,52)/t26-,29+,30+,31+,32+,33+,34+,35+,37+,38+/m1/s1 |
Clave InChI |
LMIACVIHSZIJKT-WWRYCTMDSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CO)N)O |
SMILES canónico |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


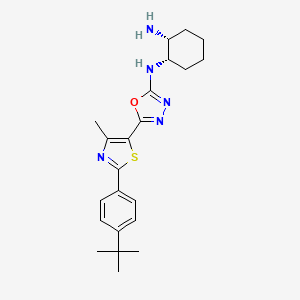
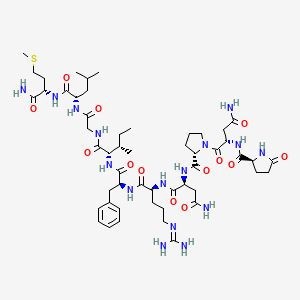
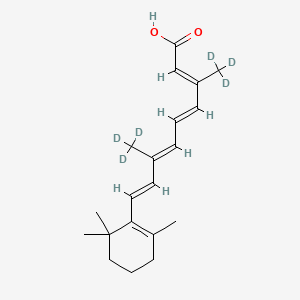
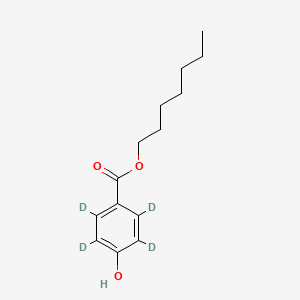

![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15140538.png)
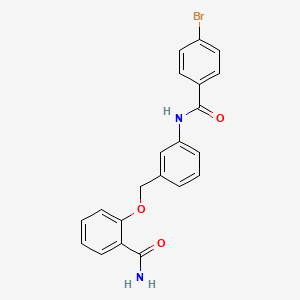
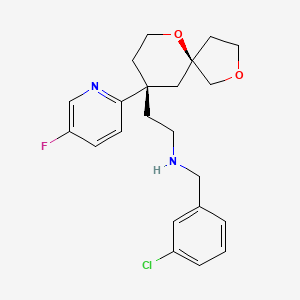
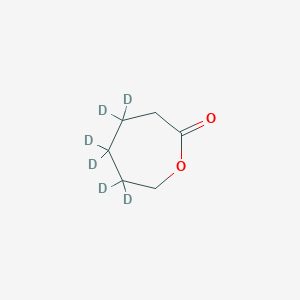
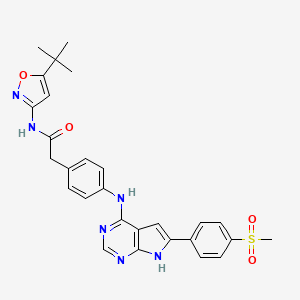
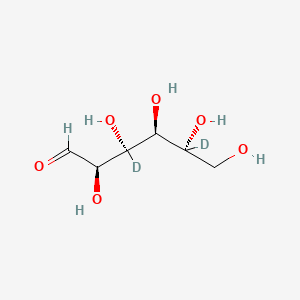
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B15140564.png)

